molecular formula C19H14ClN3O B11029552 5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11029552
M. Wt: 335.8 g/mol
InChI Key: WYXDPCRTOWPXFG-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

5-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H14ClN3O/c1-12-18(14-5-3-2-4-6-14)19-21-16(11-17(24)23(19)22-12)13-7-9-15(20)10-8-13/h2-11,22H,1H3

InChI Key

WYXDPCRTOWPXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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